1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354953-67-5 . It is used in the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Scientific Research Applications
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride: Scientific Research Applications
Medicinal Chemistry Antibiotic Synthesis: This compound serves as a reactant in the synthesis of antibiotic nitroxoline derivatives, which are known for cathepsin B inhibition. Cathepsin B is a target for cancer therapy, suggesting potential applications in developing anticancer drugs .
Pharmacology Sphingosine-1-phosphate Receptor Agonists: It is used in creating sphingosine-1-phosphate receptor agonists, which play a role in cardiovascular disease therapy. These agonists can help in treating conditions like atherosclerosis and heart failure .
Biochemistry RhoA Inhibitors: The compound is involved in the production of RhoA inhibitors. RhoA is associated with cardiovascular diseases, indicating its use in research focused on new treatments for these conditions .
Enzyme Inhibition HDAC Inhibitors: Alkyl piperidine and piperazine hydroxamic acids derived from this compound act as HDAC inhibitors. HDACs are involved in gene expression regulation, and their inhibitors have therapeutic potential in cancer and neurodegenerative diseases .
Material Science Chemical Properties Study: Due to its diverse properties, this chemical is valuable for studying various aspects of material science, potentially leading to the development of new materials with unique characteristics.
Synthetic Chemistry Broad Substrate Scope Reactions: The compound’s reaction possesses great selectivity and high yields, making it suitable for synthetic chemistry applications where broad substrate scope reactions are required .
Chemical Procurement Research Chemical Supply: As a research chemical, it is available for bulk custom synthesis and procurement, facilitating scientific studies across different fields .
Analytical Chemistry Quality Control: The availability of documentation such as NMR, HPLC, LC-MS ensures that this compound can be used in analytical chemistry for quality control and validation processes .
Mechanism of Action
Quinoline derivatives
are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery . Quinoline is a weak tertiary base and can form salts with acids . It can participate in both electrophilic and nucleophilic substitution reactions .
Piperidine derivatives
, on the other hand, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
properties
IUPAC Name |
1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-15(19)12-7-9-17(10-8-12)14-6-5-11-3-1-2-4-13(11)16-14;/h1-6,12H,7-10H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILONAAXCPYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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